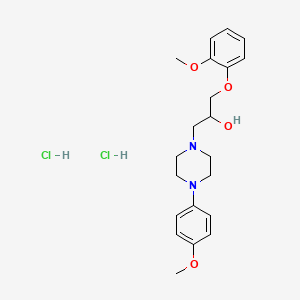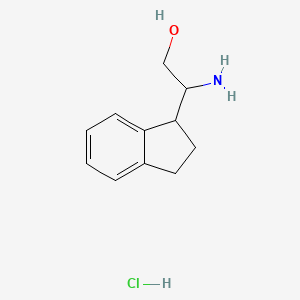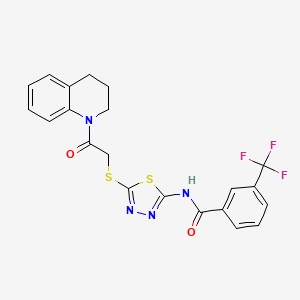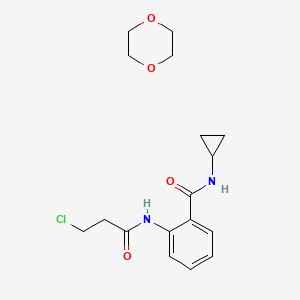
3-Bromo-6-chloro-2-hydrazinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-chloro-2-hydrazinylpyridine is a chemical compound with the molecular formula C5H5BrClN3 . It is used in pharmaceutical testing and has a molecular weight of 222.47 .
Molecular Structure Analysis
The InChI code for 3-Bromo-6-chloro-2-hydrazinylpyridine is 1S/C5H5BrClN3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10) and the InChI key is UDHSAXQJCPQKGM-UHFFFAOYSA-N . The molecular structure of the compound has been optimized using both DFT and HF methods .Physical And Chemical Properties Analysis
3-Bromo-6-chloro-2-hydrazinylpyridine is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 222.47 and a density of 1.8±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of Sulphonamide Schiff Base Derivatives
3-Bromo-6-chloro-2-hydrazinylpyridine: is used in the synthesis of sulphonamide Schiff base derivatives. These compounds, derived from sulfa drugs, exhibit a wide range of biological activities, including antibacterial, antifungal, and antimalarial properties . The presence of the -CH=N- imine bond in Schiff bases imparts significant medicinal and pharmaceutical importance.
Antimicrobial Applications
The compound has been utilized in the development of novel antimicrobial agents. Research indicates that certain derivatives show potent in vitro antimicrobial activity compared to reference drugs . This application is crucial in the ongoing battle against drug-resistant microbial strains.
Liquid Crystalline Properties
Some derivatives of 3-Bromo-6-chloro-2-hydrazinylpyridine exhibit liquid crystalline properties . This is significant for materials science, where such properties are exploited in the development of displays, sensors, and other technologies that require controlled anisotropy.
Insecticidal and Fungicidal Activities
Derivatives of this compound have been evaluated for their insecticidal and fungicidal activities. They have shown promise in larvicidal tests against pests like the oriental armyworm and in inhibiting mycelium growth in fungi . This has implications for agriculture and pest control.
Pharmaceutical Research
In pharmaceutical research, 3-Bromo-6-chloro-2-hydrazinylpyridine serves as a precursor in the synthesis of compounds with potential anticancer, antituberculosis, and anti-inflammatory properties . Its versatility in forming various biologically active derivatives makes it a valuable asset in drug development.
Material Science
The compound’s derivatives are being explored for their applications in material science. Their unique properties can lead to the development of new materials with specific desired characteristics for industrial use .
Chemical Synthesis
3-Bromo-6-chloro-2-hydrazinylpyridine: is involved in chemical synthesis processes, serving as a building block for various organic compounds. Its reactivity with other chemical entities allows for the creation of a diverse range of synthetic products .
Analytical Reagents
Some derivatives of 3-Bromo-6-chloro-2-hydrazinylpyridine are used as analytical reagents. These compounds can be employed in various assays and diagnostic tests due to their specific reactivity and detectability .
Safety and Hazards
The safety information for 3-Bromo-6-chloro-2-hydrazinylpyridine includes several hazard statements such as H302, H312, H315, H319, H332, H335, H351, and H361 . Precautionary measures include P201, P202, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
(3-bromo-6-chloropyridin-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHSAXQJCPQKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloro-2-hydrazinylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2862598.png)

![N-isopropyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2862600.png)
![(2,3-Difluorophenyl)methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2862601.png)
![Tert-butyl N-[[4-(aminomethyl)-1-fluorocyclohexyl]methyl]carbamate](/img/structure/B2862603.png)
![5-[3-[(3-Chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2862606.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B2862610.png)



![4-chlorobenzyl 5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2862615.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2862616.png)
![N-cyclohexyl-2-[3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2862617.png)